1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antimicrobial and Anticancer Agents
Research by Hafez, El-Gazzar, and Al-Hussain (2016) has shown that derivatives of 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine exhibit significant antimicrobial and anticancer activities. Specifically, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed higher anticancer activity than the reference drug doxorubicin and also demonstrated good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Asymmetric Allylic Amination
A study by Togni et al. (1996) explored the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination. They found that the size and shape of the substituent in the pyrazole ring affected the major diastereoisomeric form of the resulting Pd-allyl complexes. This research is important for understanding the steric control of η3-allyl configuration and site-selective nucleophilic attack in organic synthesis (Togni, Burckhardt, Gramlich, Pregosin, & Salzmann, 1996).
Synthesis and Biological Evaluation for Cancer Treatment
Zhang et al. (2008) synthesized a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives from this compound, showing potential as agents against A549 lung cancer cells. Their study indicated that the compounds inhibit A549 cell growth, possibly through modulating autophagy, and identified the most effective molecule for this purpose (Zhang, Fan, Zhao, Shin, Dong, Xie, & Miao, 2008).
Synthesis and Antimicrobial Activity
Another study by Guna et al. (2015) focused on the synthesis of pyrazolines derived from this compound and their antimicrobial activity. The compounds were tested against various bacteria and fungi, showing moderate activity in certain concentrations (Guna, Bhadani, Purohit, & Purohit, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-14(13-10(7)12)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEIWDCOWUIHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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